REACTION_CXSMILES
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[CH3:1][C:2]1[CH:3]=[C:4]([OH:9])[CH:5]=[C:6]([CH3:8])[CH:7]=1.[CH3:10][CH:11]1[NH:13][CH2:12]1>C(Cl)(Cl)Cl>[CH3:1][C:2]1[CH:3]=[C:4]([CH:5]=[C:6]([CH3:8])[CH:7]=1)[O:9][CH2:10][CH:11]([NH2:13])[CH3:12]
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Name
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|
Quantity
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24.4 g
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Type
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reactant
|
Smiles
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CC=1C=C(C=C(C1)C)O
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Name
|
|
Quantity
|
100 mL
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Type
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solvent
|
Smiles
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C(Cl)(Cl)Cl
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Name
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resultant mixture
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Quantity
|
0 (± 1) mol
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Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
3.8 g
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Type
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reactant
|
Smiles
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CC1CN1
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Name
|
|
Quantity
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20 mL
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Type
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solvent
|
Smiles
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C(Cl)(Cl)Cl
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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A solution prepared
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Type
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ADDITION
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Details
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was added dropwise over 30 minutes
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Duration
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30 min
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Type
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EXTRACTION
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Details
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The reaction product was subjected to extraction with 50 ml of 5% hydrochloric acid three times
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Type
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EXTRACTION
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Details
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The water layer was subjected to extraction with 50 ml of ether three times
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Type
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WASH
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Details
|
The ether layer was washed with water
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Type
|
CUSTOM
|
Details
|
dried
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Type
|
DISTILLATION
|
Details
|
Then, ether was distilled off
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Type
|
DISTILLATION
|
Details
|
the residue was distilled under reduced pressure
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
CC=1C=C(OCC(C)N)C=C(C1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.9 g | |
YIELD: PERCENTYIELD | 33% | |
YIELD: CALCULATEDPERCENTYIELD | 32.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |